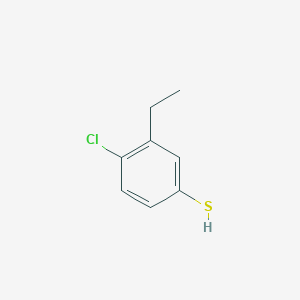

4-Chloro-3-ethylthiophenol

Description

Properties

IUPAC Name |

4-chloro-3-ethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNNBUOGKJZJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 4 Chloro 3 Ethylthiophenol

Overview of Historical and Contemporary Approaches for Substituted Thiophenol Synthesis

The synthesis of substituted thiophenols is a cornerstone of organosulfur chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and dyes. google.com Methodologies have evolved from classical, multi-step processes to more direct and efficient modern techniques.

Historically, two general methods have been prominent for preparing thiophenols. orgsyn.org One of the earliest and most widely used is the Leuckart thiophenol reaction, which involves the decomposition of an aryldiazonium salt in the presence of a xanthate, followed by hydrolysis. orgsyn.org While broadly applicable, this method can be hampered by side reactions and safety concerns. orgsyn.org Another classical approach is the reduction of benzenesulfonyl chlorides. orgsyn.orggoogle.com This method, often employing reducing agents like zinc dust in sulfuric acid, typically provides good yields of pure product, although it is limited to substrates that lack other reducible groups. orgsyn.org

Contemporary approaches have focused on improving efficiency, functional group tolerance, and catalytic processes. Copper-catalyzed C-S coupling reactions have emerged as a powerful tool, enabling the synthesis of aryl thiols from aryl iodides using simple sulfur sources like sodium sulfide (B99878) nonahydrate or even elemental sulfur powder. organic-chemistry.org Nickel-catalyzed reactions have also been developed, for instance, facilitating the nucleophilic displacement of an aromatic halogen with thiourea to form an isothiuronium salt, which is then hydrolyzed to the target thiol. google.com These modern methods often offer milder reaction conditions and broader applicability compared to their historical counterparts.

Strategies for Introducing the Thiol Group into Halogenated Aromatic Systems

Introducing a thiol (-SH) group onto a pre-existing halogenated aromatic ring is a direct and strategically important approach for synthesizing substituted thiophenols. Several methods have been developed to achieve this transformation.

One prominent strategy involves the nucleophilic aromatic substitution of a halogen (typically chlorine or bromine) with a sulfur nucleophile. This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups. A common method employs sodium hydrosulfide (NaSH) in a polar aprotic solvent, such as dimethyl sulfoxide (B87167), to displace a halogen atom. google.com

Catalytic methods offer a more versatile route. A process utilizing a soluble nickel phosphine complex can catalyze the nucleophilic displacement of an aromatic halogen by thiourea. google.com The resulting isothiuronium salt is subsequently hydrolyzed with a base to generate the thiolate, which is then acidified to yield the final thiophenol. google.com Another modern approach uses copper iodide (CuI) nanoparticles to catalyze the reaction between aryl halides and sulfur powder, followed by reduction to afford the desired thiophenols. organic-chemistry.org This method is notable for its ligand-free and solvent-free options, enhancing its environmental credentials.

| Method | Reagents | Typical Substrate | Key Features |

| Nucleophilic Substitution | Sodium Hydrosulfide (NaSH) | Activated Aryl Halides | Requires electron-withdrawing groups on the aromatic ring. google.com |

| Nickel-Catalyzed | Thiourea, Nickel Phosphine Complex | Aryl Bromides or Iodides | Involves formation and hydrolysis of an isothiuronium salt. google.com |

| Copper-Catalyzed | Sulfur Powder, CuI, K₂CO₃, followed by reduction | Aryl Iodides | Good functional group tolerance. organic-chemistry.org |

Reduction of Sulfonic Acid Chlorides and Disulfides to Thiophenols

The reduction of oxidized sulfur functional groups is a fundamental and widely practiced strategy for the synthesis of thiophenols. Arylsulfonyl chlorides and diaryl disulfides are common precursors that can be efficiently converted to the corresponding thiols.

The reduction of arylsulfonyl chlorides is a classic and reliable method. orgsyn.org A frequently used system involves zinc dust and sulfuric acid, which provides high yields of the desired thiophenol. orgsyn.org Other reducing agents can also be employed; for example, triphenylphosphine has been shown to reduce sulfonyl chlorides rapidly to the corresponding thiols. researchgate.net A combination of triphenylphosphine and a catalytic amount of iodine can effectively reduce arenesulfonic acids and their derivatives to arenethiols. oup.com

Disulfides, which can be considered the oxidized dimer of thiols, are readily reduced back to their thiol components. libretexts.org This transformation is a reversible redox reaction crucial in both organic synthesis and biochemistry. youtube.comlibretexts.org A common and mild laboratory reducing agent for this purpose is sodium borohydride (NaBH₄). researchgate.net Other reagents, such as dithiothreitol (DTT), are also highly effective and are frequently used to maintain proteins in their reduced, free-thiol state. libretexts.org The general process involves the cleavage of the sulfur-sulfur bond and subsequent protonation to yield two equivalents of the thiol. youtube.com

| Precursor | Reducing Agent(s) | Key Characteristics |

| Sulfonic Acid Chlorides | Zinc Dust / Sulfuric Acid orgsyn.org | Historical method, high yield, but limited by other reducible groups. orgsyn.org |

| Triphenylphosphine researchgate.net | Efficient conversion to arylthiols. researchgate.net | |

| Triphenylphosphine / Iodine oup.com | Catalytic system for reducing sulfonic acids and derivatives. oup.com | |

| Disulfides | Sodium Borohydride (NaBH₄) researchgate.net | Mild and readily available reducing agent. researchgate.net |

| Dithiothreitol (DTT) libretexts.org | Effective dithiol reducing agent, forms a stable intramolecular disulfide. libretexts.org |

Targeted Synthesis of 4-Chloro-3-ethylthiophenol from Accessible Precursors

The synthesis of the specifically substituted this compound requires a careful selection of precursors and reaction conditions to control the regiochemistry of the substitution on the aromatic ring.

Routes Involving 4-Ethylthiophenol as a Starting Material

A logical synthetic approach to this compound could begin with the commercially available precursor, 4-ethylthiophenol. This strategy hinges on the introduction of a chlorine atom at the C-3 position of the benzene (B151609) ring through an electrophilic aromatic substitution reaction.

However, the direct chlorination of thiophenols is often complicated by the high reactivity of the thiol group, which is susceptible to oxidation. A common side reaction is the oxidation of the thiol to a disulfide. To circumvent this, a protection-deprotection strategy is often employed. For instance, the thiol can be oxidized to the corresponding diaryl disulfide. This disulfide can then be subjected to nuclear chlorination, followed by a reduction step to cleave the disulfide bond and regenerate the thiol groups, yielding the chlorinated thiophenol. google.com

Strategies for Regioselective Chlorination on Ethyl-Substituted Thiophenols

Achieving the desired regioselectivity during the chlorination of a 4-ethylthiophenol derivative is the critical challenge in this synthetic route. The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring—in this case, an ethyl group at C-4 and a thiol (or protected thiol) group at C-1.

Both the thiol (-SH) and ethyl (-CH₂CH₃) groups are activating, ortho, para-directing substituents. The thiol group is a strongly activating director, while the ethyl group is moderately activating. In 4-ethylthiophenol, the positions ortho to the powerful thiol director are C-2 and C-6. The position para to the thiol is occupied by the ethyl group. The positions ortho to the ethyl group are C-3 and C-5.

Given the stronger directing ability of the thiol group, electrophilic substitution is expected to occur predominantly at the positions ortho to it (C-2 and C-6). Indeed, it has been reported that the nuclear chlorination of para-alkylthiophenols yields principally the 2-chloro-4-alkylthiophenol isomer. google.com This indicates that direct chlorination of 4-ethylthiophenol or its corresponding disulfide would likely yield 2-chloro-4-ethylthiophenol as the major product, not the desired this compound. Therefore, this route presents significant regiochemical challenges, and alternative synthetic strategies starting from different precursors might be more viable for obtaining the target molecule.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing the formation of isomers and byproducts. For the hypothetical chlorination of a 4-ethylthiophenol derivative, several parameters would need careful control.

Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination can be tuned by the choice of reagent. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). Milder reagents might offer better control over the reaction and reduce the formation of over-chlorinated products.

Solvent and Temperature: The solvent can influence the solubility of reagents and the stability of reaction intermediates, thereby affecting the reaction rate and selectivity. Chlorinated solvents like dichloromethane or carbon tetrachloride are often used. Temperature control is critical; electrophilic chlorinations are often run at low temperatures (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction and improve selectivity by reducing the rates of competing side reactions.

Catalyst: While often not required for activated rings, a Lewis acid catalyst could potentially be used to modulate reactivity, although this may also decrease regioselectivity. In some specialized cases, catalysts can be used to direct substitution to a specific position.

For the subsequent reduction of a disulfide intermediate, optimization would involve selecting a reducing agent that is effective without affecting the chloro- and ethyl-substituents on the ring. The reaction would need to be monitored to ensure complete conversion back to the thiol, followed by a carefully controlled workup and purification process, such as distillation or chromatography, to isolate the final this compound in high purity.

Catalytic Approaches in Thiophenol Synthesis and Derivatization

The formation of the carbon-sulfur (C–S) bond is a cornerstone of thiophenol synthesis, and numerous catalytic methods have been developed to facilitate this transformation with high efficiency and selectivity. These approaches are broadly applicable to the synthesis of a wide range of substituted thiophenols, including this compound.

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C–S bonds. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Thiolation: Palladium complexes are effective catalysts for the coupling of aryl halides or triflates with a sulfur source. These reactions, often named Buchwald-Hartwig amination analogues, can be adapted for thiolation. Various sulfur surrogates can be employed, and the choice of ligand is crucial for catalytic activity and substrate scope. While highly effective, the cost of palladium and the potential for metal contamination are drawbacks.

Copper-Catalyzed C–S Coupling: Copper-catalyzed methods, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-based systems. Copper(I) iodide (CuI) is a commonly used catalyst for the cross-coupling of aryl iodides with thiols, and these reactions can often be performed without a ligand uu.nl. The scope of these reactions is broad, tolerating a variety of functional groups on both the aryl halide and the thiol uu.nlresearchgate.net. This makes copper-catalyzed coupling a robust method for synthesizing complex thiophenols. The reaction typically proceeds in a polar solvent in the presence of a base.

| Catalyst System | Aryl Halide Substrate | Sulfur Source | Typical Conditions | Advantages |

| Palladium-based (e.g., Pd(OAc)2 with phosphine ligand) | Aryl bromides, chlorides, triflates | Thiols, sulfur surrogates | Base, organic solvent, elevated temperature | High efficiency, broad substrate scope |

| Copper-based (e.g., CuI) | Aryl iodides, bromides | Thiols, H2S equivalents | Base, polar solvent (e.g., DMF, DMSO) | Cost-effective, often ligand-free |

Interactive Data Table: Comparison of Catalytic C-S Coupling Methods Users can filter by catalyst type and substrate to see relevant conditions and advantages.

The Newman-Kwart Rearrangement:

A pivotal method for converting phenols into thiophenols is the Newman-Kwart rearrangement wikipedia.orgjk-sci.com. This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the target thiophenol wikipedia.orgjk-sci.comchem-station.com. For the synthesis of this compound, the precursor 4-chloro-3-ethylphenol would first be converted to its corresponding O-aryl dimethylthiocarbamate.

The traditional Newman-Kwart rearrangement requires high temperatures (200-300 °C) wikipedia.orgchem-station.com. However, catalytic versions have been developed to proceed under milder conditions. Palladium complexes can catalyze the rearrangement at significantly lower temperatures (around 100 °C) chem-station.com. More recently, photoredox catalysis has enabled the reaction to occur at ambient temperatures, offering a more energy-efficient and potentially higher-yielding alternative chem-station.comnih.gov. This catalytic approach is particularly advantageous for substrates that are sensitive to high temperatures nih.gov.

Photocatalytic Methods:

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C–S bond formation beilstein-journals.org. These methods utilize a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions beilstein-journals.org. Thiophenols can be coupled with various partners, or a thiol group can be introduced onto an aromatic ring using these techniques. Both metal-based (e.g., iridium and ruthenium complexes) and organic dye photocatalysts can be employed beilstein-journals.org. Photocatalysis offers the advantage of proceeding at room temperature and often with higher functional group tolerance compared to traditional thermal methods nih.govnih.gov.

Principles of Green Chemistry in the Production of Substituted Thiophenols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of thiophenols to improve safety, sustainability, and efficiency.

Atom Economy and Waste Reduction:

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. Catalytic reactions are inherently more atom-economical than stoichiometric processes. For instance, catalytic C-S cross-coupling reactions and the Newman-Kwart rearrangement have high atom economies. The reduction of waste is also critical. Traditional methods for thiophenol synthesis sometimes generate significant amounts of waste, such as in the reduction of sulfonyl chlorides, which can produce metal waste.

Use of Greener Solvents and Reagents:

The choice of solvent is a major consideration in green chemistry. Many organic solvents are volatile, toxic, and environmentally harmful. Research has focused on replacing these with greener alternatives.

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability.

Ethanol: As a bio-based solvent, ethanol is another excellent green alternative.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) can be used as a reaction medium for certain catalytic reactions, such as palladium-catalyzed aminations, which can be analogous to thiolations nih.gov. After the reaction, the CO2 can be easily removed and recycled.

The use of less hazardous reagents is also a focus. For example, some modern methods for halogenation, a key step in synthesizing precursors for compounds like this compound, utilize simple sodium halides as the halogen source in an environmentally friendly solvent like ethanol uwf.eduresearchgate.net.

Energy Efficiency:

Reducing energy consumption is another core principle of green chemistry. Reactions that can be conducted at ambient temperature and pressure are preferred. In this context, photocatalytic methods for C–S bond formation and for promoting the Newman-Kwart rearrangement are highly advantageous as they often proceed at room temperature using visible light as the energy source chem-station.comnih.gov. This contrasts sharply with the high temperatures required for the traditional thermal Newman-Kwart rearrangement.

Catalyst Selection and Recycling:

The use of catalysts is a fundamental aspect of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions.

Metal-Free Catalysis: To circumvent issues of toxicity and cost associated with heavy metals like palladium, there is growing interest in developing metal-free catalytic systems. For example, thiophenol-catalyzed photoredox reactions have been reported nih.gov.

Heterogeneous Catalysis: Using heterogeneous catalysts (catalysts in a different phase from the reactants) can simplify product purification and catalyst recycling, thereby reducing waste.

By applying these principles, the synthesis of this compound and other substituted thiophenols can be made more sustainable and environmentally responsible. The ongoing development of innovative catalytic systems and the adoption of greener reaction conditions are key to achieving this goal.

Reactivity and Mechanistic Investigations of 4 Chloro 3 Ethylthiophenol

Nucleophilic Properties of the Thiol (–SH) Group

The thiol (–SH) or sulfhydryl group is characterized by its strong nucleophilicity, particularly in its deprotonated thiolate (–S⁻) form. nih.gov This property governs a significant portion of the reactivity of 4-Chloro-3-ethylthiophenol. The nucleophilicity of substituted thiophenolates can be quantified by examining the kinetics of their reactions with reference electrophiles. acs.org In general, thiophenols are more nucleophilic than the corresponding phenols. researchgate.net The substituents on the aromatic ring modulate this reactivity; electron-donating groups typically enhance nucleophilicity, while electron-withdrawing groups decrease it. researchgate.net The thiol group's ability to act as a potent nucleophile makes it a key functional group in various chemical transformations. nih.gov

The nucleophilic character of the thiol group in this compound allows it to readily participate in alkylation and arylation reactions to form thioethers (sulfides), as well as oxidative coupling to form disulfides.

Thioether Formation: The synthesis of thioethers is a common transformation in organic chemistry, often involving the reaction of a thiol with a carbon-based electrophile. acsgcipr.org This can be achieved through several pathways, including:

Alkylation: This typically occurs via an SN2 mechanism, where the thiolate anion attacks an alkyl halide or another suitable substrate with a good leaving group, displacing it to form a C–S bond. acsgcipr.org

Arylation: The formation of diaryl thioethers from thiophenols and aryl halides can be accomplished using metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts. nih.govresearchgate.net Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly with electron-deficient aryl halides. nih.gov

Disulfide Formation: Thiols can be oxidized to form disulfides (RSSR). This reaction is a common oxidative coupling process. For instance, the electron-rich nature of some thiophenol derivatives can lead to easy oxidation to the corresponding diphenyl disulfide, a reaction that can be influenced by the acidity of the medium. nih.gov Various reagents can facilitate this conversion, including mild oxidizing agents. organic-chemistry.org The process can also occur through redox-click chemistry, where a thiol reacts with sulfuryl fluoride (SO₂F₂) in the presence of a base. chemrxiv.org Thiol-disulfide exchange is another key process, where a thiolate attacks a disulfide bond to form a new disulfide and release a different thiolate. nih.gov

| Reaction Type | Electrophile/Reagent | Product | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Alkyl Aryl Thioether (Ar-S-R) | SN2 |

| Arylation | Aryl Halide (Ar'-X) | Diaryl Thioether (Ar-S-Ar') | Metal-Catalyzed Cross-Coupling / SNAr |

| Disulfide Formation | Oxidizing Agent (e.g., I₂, H₂O₂) | Diaryl Disulfide (Ar-S-S-Ar) | Oxidative Coupling |

The nucleophilic thiol group of this compound can react with a variety of electrophiles beyond alkyl and aryl halides. A significant class of such electrophiles is carbonyl compounds. The addition of thiols to aldehydes and ketones is a fundamental reaction that can lead to the formation of hemithioacetals and thioacetals.

Thiophenols with varying nucleophilic potential can react with aldehydes in multicomponent reactions to yield different products, such as N,S-acetals. researchgate.net The strong nucleophilicity of the sulfhydryl group also enables it to react with Michael acceptors (α,β-unsaturated carbonyl compounds) in a conjugate addition reaction. nih.gov Other electrophiles that readily react with thiols include reagents like 4-chloro-7-nitrobenzofurazan, where the reaction can proceed through the formation of a Meisenheimer-type complex. nih.gov

The addition of thiols to electrophiles proceeds through several well-defined mechanistic pathways, dictated by the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): When a thiolate attacks an activated aromatic ring, the reaction typically follows a stepwise addition-elimination mechanism. nih.gov The first step is the nucleophilic addition of the thiolate to a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

Thiol-Disulfide Exchange: This process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. The reaction proceeds through a linear transition state, resulting in the formation of a new disulfide bond and the release of a different thiolate as the leaving group. nih.gov

Michael Addition: In the reaction with α,β-unsaturated carbonyls, the thiolate acts as a soft nucleophile, adding to the β-carbon of the conjugated system. This 1,4-addition generates an enolate intermediate, which is then protonated to yield the final product.

Reactions Involving the Aromatic Ring and Substituents (Chlorine, Ethyl Group)

Beyond the reactivity of the thiol group, the aromatic ring of this compound and its substituents can participate in other types of chemical transformations.

Halogen-atom transfer (XAT) is a process used in synthetic chemistry to generate carbon-centered radicals from organohalides. nih.govrsc.org This reaction typically involves a radical species abstracting a halogen atom from an organic halide. nih.gov XAT has become a versatile method for initiating radical reactions under mild conditions, often induced by visible light photocatalysis. nih.govrsc.org While specific studies on this compound undergoing XAT are not prevalent, aryl chlorides can, in principle, serve as substrates for such reactions. The process can be leveraged to form C-C bonds, as seen in catalytic ketyl-olefin coupling reactions. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The feasibility and regioselectivity of EAS on a derivative of this compound (where the thiol group might be protected to prevent interference) are dictated by the combined electronic effects of the substituents already present: the chloro, ethyl, and protected thiol groups. libretexts.org

Substituents influence the reaction in two ways: they affect the reaction rate (activation/deactivation) and determine the position of the incoming electrophile (orientation). libretexts.org

-Cl (Chloro): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less nucleophilic and the reaction slower than that of benzene (B151609). However, it is an ortho, para-director because the lone pairs on the chlorine atom can stabilize the cationic intermediate (arenium ion) through resonance when the attack occurs at these positions. libretexts.org

-CH₂CH₃ (Ethyl): This alkyl group is activating because it donates electron density to the ring through an inductive effect and hyperconjugation. It is an ortho, para-director. nptel.ac.in

-SH (Thiol): The thiol group is an activating, ortho, para-directing group due to the ability of the sulfur's lone pairs to donate electron density to the ring via resonance.

In a derivative of this compound, the directing effects of these groups would collectively influence the position of any new substituent. The positions ortho and para to the strongly activating thiol (or protected thiol) and ethyl groups would be favored, while considering the deactivating but ortho, para-directing nature of the chlorine atom. The ultimate outcome would depend on the specific electrophile and reaction conditions.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

| -SH (Thiol) | Activating | Ortho, Para |

Radical Reactions and Their Initiation

Thiophenols, including this compound, can participate in radical chain reactions. These reactions are characterized by three main stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com The initiation step involves the formation of a thiyl radical (RS•) from the thiol (RSH). This can be achieved through various methods, such as photolysis, irradiation, or the use of radical initiators like peroxides and azonitriles, which facilitate the homolytic cleavage of the weak sulfur-hydrogen bond. oregonstate.edu In many cases, residual peroxide impurities in the reagents are sufficient to initiate the radical chain process. oregonstate.edu

The termination of the radical chain occurs when two radical species combine, leading to a net decrease in the number of free radicals. masterorganicchemistry.com This can involve the dimerization of two thiyl radicals to form a disulfide (RSSR), the reaction of a carbon-centered radical with a thiyl radical, or the combination of two carbon-centered radicals. oregonstate.edu

Mechanistic studies have shown that the addition of thiophenol to unsaturated systems can involve charge-separated forms in the transition state of the chain transfer step, although the addition step itself has considerable radical character. oregonstate.edu The development of initiator-free radical reactions, where the thiol-containing substrates can self-initiate, is an area of ongoing research to create more rapid and selective transformations. proquest.com

Oxidation and Reduction Chemistry of Sulfur

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and disulfides. The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions.

The oxidation of sulfides, which can be formed from thiophenols, is a direct route to sulfoxides and, upon further oxidation, sulfones. nih.govresearchgate.net A variety of oxidizing agents can be employed for these transformations. Hydrogen peroxide is considered an environmentally friendly oxidant for this purpose. nih.gov The selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, with high yields and easy product isolation. nih.gov Over-oxidation to the sulfone can be a competing reaction, and therefore, careful control of reaction parameters such as time, temperature, and the amount of oxidant is crucial for achieving selectivity. nih.gov

For the synthesis of sulfones, stronger oxidizing conditions or specific catalysts are often required. organic-chemistry.org For instance, oxidation of sulfides with hydrogen peroxide catalyzed by niobium carbide can efficiently produce sulfones. organic-chemistry.org Another approach involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid, which has been shown to be a versatile and efficient method for the selective oxidation of various sulfides to sulfones in high yields under mild conditions. mdpi.com

Table 1: Representative Oxidation Methods for Sulfide (B99878) to Sulfoxide (B87167) and Sulfone This table presents a selection of methods for the oxidation of sulfides. The substrates and specific yields are illustrative of the general transformations and may not represent direct experiments on this compound.

| Oxidant/Catalyst | Product | Solvent | Temperature | Yield (%) |

| H₂O₂ / Acetic Acid | Sulfoxide | Acetic Acid | Room Temp. | 90-99 nih.gov |

| H₂O₂ / Niobium Carbide | Sulfone | Methanol | Room Temp. | High |

| NaClO₂ / HCl | Sulfone | Ethyl Acetate | Room Temp. | up to 96 mdpi.com |

| Urea-H₂O₂ / Phthalic Anhydride (B1165640) | Sulfone | Ethyl Acetate | Not specified | Good |

| m-CPBA | Sulfone | Not specified | Not specified | Good |

The controlled oxidation of thiols is a primary method for the synthesis of disulfides. This transformation is significant from both a synthetic and biological perspective. tubitak.gov.tr A range of oxidizing systems can be employed to achieve this S-S bond formation. tubitak.gov.tr For instance, benzyltriphenylphosphonium peroxymonosulfate can be used for the selective oxidation of aromatic thiols to their corresponding disulfides under nonaqueous and aprotic conditions without a catalyst. acs.org

Environmentally benign methods are of increasing interest. Visible-light photocatalysis using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to be effective for the selective aerobic oxidation of thiols to disulfides. odu.edu Another approach utilizes an iron(III)-tetraphenylporphyrin catalyst with urea-hydrogen peroxide as the oxidant, which provides a biomimetic system for this transformation. tubitak.gov.tr Mechanistic considerations for some of these oxidations suggest the involvement of a hydrogen atom transfer (HAT) process. odu.edu

Table 2: Selected Methods for the Oxidation of Thiols to Disulfides This table showcases various methods for the oxidative coupling of thiols. The specific substrates and yields are provided as general examples.

| Oxidant/Catalyst | Conditions | Yield (%) |

| Benzyltriphenylphosphonium peroxymonosulfate | Aprotic solvent, catalyst-free | High acs.org |

| Air / TEMPO / Visible Light | Photocatalysis | Good to Excellent |

| Urea-H₂O₂ / Fe(TPP)Cl | CH₂Cl₂ | High tubitak.gov.tr |

| Bobbitt's salt | Not specified | 71-99 odu.edu |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of new bonds involving the sulfur atom of thiophenols like this compound. These methods are crucial for the synthesis of aryl thioethers and other valuable organosulfur compounds. nih.gov

The formation of a carbon-sulfur (C-S) bond is a key transformation in organic synthesis. uu.nl Transition metals, particularly palladium and copper, have been extensively used to catalyze the coupling of thiols with aryl halides and pseudohalides. nih.govresearchgate.net

Copper-catalyzed C-S coupling reactions provide an economical alternative to palladium-based systems. organic-chemistry.org Ligand-free copper iodide (CuI) can effectively catalyze the coupling of aryl iodides with thiophenols under relatively mild conditions, showing good chemoselectivity and functional group tolerance. uu.nlacs.org Mechanistic studies suggest that the coordination of the thiolate to the copper center is a key step in the catalytic cycle. rsc.org Photoinduced, copper-catalyzed methods have also been developed, allowing the reaction to proceed at very low temperatures (e.g., 0 °C) via a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most important methods for the synthesis of thioethers. nih.gov The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being commonly employed. organic-chemistry.orgnih.govacsgcipr.org These reactions typically follow a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to form the aryl thioether product and regenerate the catalyst. acsgcipr.org

The Suzuki-Miyaura cross-coupling reaction, while primarily known for C-C bond formation, can also be adapted for the synthesis of sulfur-containing compounds. For instance, thiochromenone derivatives have been synthesized via a palladium-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. nih.gov These reactions demonstrate the versatility of palladium catalysis in constructing complex molecules with C-S bonds. The reactivity in such cross-coupling reactions can be influenced by the nature of the substituents on the aromatic rings. semanticscholar.orgnih.gov

Table 3: Overview of Transition Metal-Catalyzed Reactions for C-S Bond Formation This table summarizes key features of common transition metal-catalyzed C-S bond forming reactions.

| Catalyst System | Coupling Partners | Key Features |

| CuI (ligand-free) | Thiophenol & Aryl Iodide | Inexpensive, mild conditions, good functional group tolerance. uu.nlacs.org |

| CuI / Neocuproine | Thiophenol & Aryl Iodide | Mild, palladium-free method. organic-chemistry.org |

| Pd(OAc)₂ / Phosphine Ligand | Thiol & Aryl Halide | Versatile, wide substrate scope. organic-chemistry.org |

| Pd(II) / XPhos | 2-Sulfinyl-thiochromone & Arylboronic Acid | Synthesis of thioflavone derivatives. nih.gov |

Computational Analysis of Reaction Mechanisms and Transition States

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies for such an analysis are well-established. These investigations would likely utilize Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. By applying DFT, researchers can map out the potential energy surface of a reaction, which is a crucial step in understanding the mechanism.

The process begins with the geometric optimization of the reactants, intermediates, products, and transition states. For a given reaction of this compound, such as an electrophilic aromatic substitution or a reaction at the sulfur atom, the three-dimensional structures of all species involved would be calculated to find their most stable conformations.

Following geometric optimization, the energies of these species are calculated. The difference in energy between the reactants and the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate. A lower activation energy implies a faster reaction. Transition state theory can then be used to relate these calculated energies to macroscopic kinetic data. johnhogan.infowikipedia.org

Furthermore, vibrational frequency analysis is performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactants into products.

For instance, in a hypothetical electrophilic aromatic substitution reaction on the this compound ring, computational analysis would identify the most likely site of attack (ortho, meta, or para to the existing substituents) by comparing the activation energies for each pathway. masterorganicchemistry.comnih.govdntb.gov.uaresearchgate.net The electronic properties of the substituents (the chloro, ethyl, and thiophenol groups) would be analyzed to understand their directing effects and their influence on the reactivity of the aromatic ring.

The insights gained from such computational studies are invaluable for predicting the chemical behavior of this compound and for designing new synthetic routes or understanding its role in more complex chemical processes.

Illustrative Data Tables

The following tables present hypothetical data that would be generated from a DFT study on a reaction of this compound. These are provided as examples to illustrate the type of information obtained from such computational analyses.

Table 1: Hypothetical Calculated Energies for a Reaction of this compound

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -1500.0000 | 0.0 |

| Transition State | -1499.9500 | 31.4 |

| Intermediate | -1499.9800 | 12.6 |

| Products | -1500.0500 | -31.4 |

Note: These are purely illustrative values.

Table 2: Hypothetical Key Geometric Parameters of a Transition State

| Parameter | Bond/Angle | Value |

| Bond Length | C-E (forming bond) | 2.1 Å |

| Bond Length | C-H (breaking bond) | 1.5 Å |

| Bond Angle | E-C-H | 105° |

Note: 'E' represents a generic electrophile. These are example values.

Table 3: Hypothetical Vibrational Frequencies of a Transition State

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 1500i | Reaction coordinate motion |

| 2 | 350 | Aromatic ring deformation |

| 3 | 750 | C-Cl stretch |

| 4 | 2950 | C-H stretch |

Note: The imaginary frequency (i) indicates a transition state. These are hypothetical values.

Advanced Spectroscopic and Analytical Techniques for Research on 4 Chloro 3 Ethylthiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 4-Chloro-3-ethylthiophenol, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are invaluable for mapping its molecular framework.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as 4-chloro-3-ethylphenol, 4-chlorothiophenol, and 4-chloro-3-methylphenol nih.govchemicalbook.comchemicalbook.comchemicalbook.com.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the ethyl group protons, and the thiol proton. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The proton on the carbon between the chloro and ethyl groups is expected to be a singlet, while the other two aromatic protons would appear as doublets. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The thiol (-SH) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum is expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating ethyl and thiophenol groups. Two additional signals will correspond to the methylene and methyl carbons of the ethyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 115 - 140 |

| -CH₂- | ~2.7 (quartet) | ~25 |

| -CH₃ | ~1.2 (triplet) | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed youtube.comresearchgate.netuvic.ca.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the ethyl group protons to the aromatic carbons and from the aromatic protons to the carbons of the ethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes msu.eduvscht.czuhcl.edu. For this compound, these techniques would confirm the presence of the thiol, ethyl, and substituted benzene (B151609) moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a weak absorption band for the S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. The C-S stretching vibration may appear in the fingerprint region, around 600-800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce characteristic bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum researchgate.net. The aromatic ring vibrations are also typically strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550 - 2600 | IR (weak), Raman (stronger) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems ijcrt.org. The benzene ring in this compound constitutes a chromophore that absorbs UV radiation. The substitution on the ring by the chloro, ethyl, and thiol groups will influence the position and intensity of the absorption maxima (λ_max). Based on data for related compounds like 4-chlorothiophenol, absorption bands can be expected in the UV region researchgate.net. The electronic transitions are typically π → π* transitions of the aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns uni-saarland.de.

For this compound (C₈H₉ClS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope miamioh.edu.

The fragmentation pattern would likely involve the loss of the ethyl group, the chlorine atom, or the thiol group. Common fragmentation pathways could include the loss of an ethyl radical (•C₂H₅) to give a stable thiophenol cation, or the loss of a chlorine radical (•Cl). Further fragmentation of the aromatic ring would also be observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While crystallographic data for this compound is not available, data for the closely related 4-Chloro-3-ethylphenol provides a useful model nih.govresearchgate.net.

If this compound were to be analyzed by X-ray crystallography, the technique would provide precise bond lengths, bond angles, and torsion angles. This would reveal the conformation of the ethyl group relative to the aromatic ring and the orientation of the thiol group. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the thiol group or π-stacking of the aromatic rings, would also be elucidated, providing a complete picture of its solid-state architecture.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

The purity of this compound is paramount for its application in research and synthesis. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing its purity and for real-time monitoring of its synthesis reactions. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound, as well as any impurities or reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise identification.

Purity Assessment:

For purity assessment, a dilute solution of the this compound sample is injected into the GC-MS system. The resulting chromatogram will show a major peak corresponding to the parent compound and potentially smaller peaks indicating impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage.

Potential impurities that could be detected during the synthesis of this compound include unreacted starting materials, isomers, and byproducts from side reactions. The mass spectrum of each impurity can be compared against spectral libraries (like NIST) for tentative identification.

Hypothetical GC-MS Purity Analysis Data for this compound:

Interactive Data Table: GC-MS Purity Assessment of this compound| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Peak Area (%) |

| 8.52 | This compound | 172.68 | 99.5 |

| 7.98 | 3-Ethylthiophenol | 138.24 | 0.2 |

| 9.15 | Dichloro-3-ethylthiophenol (isomer) | 207.12 | 0.3 |

Reaction Monitoring:

GC-MS is also invaluable for monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique that is suitable for a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation of components is based on their differential interactions with the stationary phase.

Purity Assessment:

For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the hydrophobicity of the compounds. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time. Impurities with different polarities will have different retention times, allowing for their separation and quantification. A UV detector is commonly used for detection, as the aromatic ring in this compound absorbs UV light.

Hypothetical HPLC Purity Analysis Data for this compound:

Interactive Data Table: HPLC Purity Assessment of this compound| Retention Time (min) | Compound Name | Peak Area (%) |

| 5.23 | This compound | 99.7 |

| 3.89 | Unidentified Polar Impurity | 0.1 |

| 6.45 | Unidentified Nonpolar Impurity | 0.2 |

Reaction Monitoring:

Similar to GC-MS, HPLC can be effectively used for reaction monitoring. The ability to analyze samples directly from the reaction mixture (after appropriate dilution and filtration) makes HPLC a convenient tool for tracking the progress of a synthesis in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times or harsh conditions. The quantitative data obtained from HPLC analysis can be used to calculate reaction kinetics and optimize the synthetic process.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Ethylthiophenol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems. For 4-chloro-3-ethylthiophenol, these methods can elucidate its electronic structure, molecular geometry, and various properties that dictate its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and energies. For a molecule like this compound, a common approach involves using a hybrid functional, such as MPWB1K, combined with a basis set like 6-31+G(d,p) for geometry optimization and frequency calculations researchgate.net. More accurate single-point energy calculations can then be performed using a larger basis set, such as 6-311+G(3df,2p) rsc.org.

The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the chloro, ethyl, and thiol substituents on the benzene (B151609) ring and their influence on the ring's planarity.

Illustrative Optimized Geometric Parameters for this compound This data is representative and based on standard bond lengths and angles for similar substituted aromatic compounds, as specific computational results for this compound are not available in the cited literature.

| Parameter | Value |

|---|---|

| C-S Bond Length | ~1.78 Å |

| S-H Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-S-H Bond Angle | ~96° |

| C-C-Cl Bond Angle | ~119° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of the molecule's reactivity profile. For this compound, the HOMO would likely be localized on the sulfur atom and the aromatic ring, indicating these are the primary sites for electrophilic attack.

Illustrative Quantum Chemical Descriptors for this compound This data is representative and based on trends observed in related chlorothiophenol compounds. Specific computational results for this compound are not available in the cited literature.

| Descriptor | Value |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.0 eV |

| Energy Gap (ΔE) | ~ 5.5 eV |

| Chemical Hardness (η) | ~ 2.75 eV |

| Electronegativity (χ) | ~ 3.75 eV |

| Electrophilicity Index (ω) | ~ 2.56 eV |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). After geometry optimization, a frequency calculation can be performed to determine the vibrational modes of the molecule. The resulting frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands.

For this compound, key vibrational modes would include:

S-H stretching vibration

Aromatic C-H stretching vibrations

C-S stretching vibration

C-Cl stretching vibration

Aromatic ring breathing modes

Illustrative Predicted Vibrational Frequencies for this compound This data is representative and based on characteristic frequencies for the functional groups present. Specific computational results for this compound are not available in the cited literature.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| S-H Stretch | ~2550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | 750 - 600 |

| C-Cl Stretch | 800 - 600 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, molecular modeling and dynamics (MD) simulations can explore the conformational landscape and intermolecular interactions in a condensed phase or solution. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and thiol groups, conformational analysis is important. MD simulations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them.

Furthermore, these simulations can provide insight into how molecules of this compound interact with each other. This includes studying potential π-π stacking interactions between the aromatic rings and the formation of weak hydrogen bonds involving the thiol group (S-H···S or S-H···Cl). Understanding these non-covalent interactions is key to predicting the compound's physical properties, such as its crystal packing, boiling point, and solubility.

Reaction Pathway Analysis and Transition State Theory

Theoretical chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For thiophenols, a critical reaction pathway is the abstraction of the hydrogen atom from the thiol group to form a thiophenoxy radical. This is often an initial step in combustion and environmental degradation processes rsc.org.

Computational studies on various chlorothiophenols have investigated their reactions with atmospheric radicals like O(3P) researchgate.netrsc.org. Using DFT, the entire reaction pathway can be modeled, including the structures of the reactants, the transition state (TS), and the products. The energy of the TS determines the activation energy barrier of the reaction, which is a key factor controlling the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactants and products nih.gov.

Based on studies of other chlorothiophenols, the thiophenoxyl-hydrogen abstraction from this compound by a radical like O(3P) is expected to be a highly exothermic process with a discernible energy barrier rsc.org. The rate constants for such reactions can be calculated using Transition State Theory (TST), providing a complete kinetic profile over a range of temperatures rsc.org.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Substituted Thiophenols

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. While no specific QSRR studies featuring this compound were identified, the methodology is broadly applicable to substituted thiophenols.

A QSRR model for this class of compounds would involve calculating a series of molecular descriptors for a set of different substituted thiophenols. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges), topological, or constitutional researchgate.net. This descriptor data would then be correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant, equilibrium constant) using statistical methods like multiple linear regression (MLR) or machine learning algorithms researchgate.netnih.gov.

The resulting QSRR model can be used to predict the reactivity of new or untested substituted thiophenols, like this compound, based solely on its calculated descriptors. Such models are valuable for screening large numbers of compounds, identifying reactivity trends, and gaining insight into the molecular features that govern chemical reactivity researchgate.net.

Environmental Behavior and Degradation Pathways of 4 Chloro 3 Ethylthiophenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that lead to the chemical transformation of 4-Chloro-3-ethylthiophenol. Key pathways include photolysis, hydrolysis, and chemical oxidation, which are particularly relevant in aquatic environments and on soil surfaces.

Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions. For many chlorinated aromatic compounds, direct photolysis, through the absorption of solar radiation, is a significant degradation pathway in surface waters and on terrestrial surfaces nih.govpjoes.com. The process for this compound is expected to involve the cleavage of the carbon-chlorine (C-Cl) bond, which is often the most photolabile site in such molecules.

The primary photolytic mechanism is likely reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom from the surrounding medium (e.g., water). This would result in the formation of 3-ethylthiophenol. Another potential photolytic reaction is the oxidation of the thiol group (-SH) to form sulfonate derivatives or the cleavage of the carbon-sulfur (C-S) bond, although C-S bond cleavage generally requires higher energy newcastle.edu.au. The presence of photosensitizers in the environment, such as humic acids, can also accelerate photodegradation through indirect photolysis.

Table 1: Potential Photolytic Degradation Reactions of this compound

| Reaction Type | Initial Reactant | Key Transformation Product |

|---|---|---|

| Reductive Dechlorination | This compound | 3-ethylthiophenol |

Hydrolysis, the reaction with water, is generally a slow degradation process for chlorinated aromatic compounds under typical environmental pH and temperature conditions. The carbon-chlorine bond on an aromatic ring is stable and resistant to hydrolysis. However, the thiol group is susceptible to oxidation.

In aquatic systems, this compound can be oxidized by various chemical oxidants, including reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals can be generated through photochemical processes. The sulfur atom in the thiol group is readily oxidized, leading to a series of transformation products.

The initial oxidation product is typically a sulfenic acid (R-SOH), which is unstable and can be further oxidized to a sulfinic acid (R-SO₂H) and subsequently to a more stable sulfonic acid (R-SO₃H) nih.gov. These oxidation reactions transform the parent compound into more water-soluble and generally less toxic products.

Biotic Degradation Mechanisms (Microbial Transformation)

Microorganisms play a crucial role in the environmental degradation of many organic pollutants, including chlorinated aromatic compounds researchgate.net. The transformation of this compound can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic systems driving the degradation.

Under aerobic conditions, bacteria can utilize chlorinated aromatic compounds as a source of carbon and energy eurochlor.org. The degradation of compounds similar to this compound is typically initiated by oxygenase enzymes eurochlor.org.

The proposed aerobic degradation pathway would likely involve two key initial steps:

Hydroxylation of the Aromatic Ring: Monooxygenase or dioxygenase enzymes introduce one or two hydroxyl groups onto the aromatic ring. This step increases the reactivity of the ring and is a common strategy for destabilizing aromatic structures nih.gov.

Dehalogenation: The chlorine atom can be removed either before or after ring cleavage.

Following initial hydroxylation, the resulting chlorocatechol-type intermediate would undergo ring cleavage by dioxygenase enzymes. This breaks open the aromatic ring, forming aliphatic intermediates that can then be funneled into central metabolic pathways like the Krebs cycle nih.gov. The ethyl and thiol groups would also be metabolized through established pathways for alkyl and sulfur-containing compounds. Co-metabolism, where the degradation occurs fortuitously by enzymes acting on other primary substrates, is also a possible mechanism nih.govmdpi.com.

In anaerobic environments, such as sediments and water-logged soils, the primary degradation mechanism for many chlorinated compounds is reductive dechlorination eurochlor.orgeurochlor.org. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom eurochlor.org. This reaction is mediated by specific anaerobic bacteria, such as Desulfitobacterium species, which have been shown to dechlorinate chlorinated phenolic compounds nih.govnih.gov.

For this compound, reductive dechlorination would yield 3-ethylthiophenol. This product is less chlorinated and often more susceptible to subsequent degradation, potentially under aerobic conditions if transported to an oxygenated environment eurochlor.org. The complete mineralization under anaerobic conditions is less common for aromatic compounds but can occur through complex microbial consortia.

Identification and Fate of Environmental Transformation Products

Key potential transformation products include:

3-ethylthiophenol: Formed via photolytic or anaerobic reductive dechlorination. This compound may be further degraded by aerobic microorganisms.

4-Chloro-3-ethylbenzenesulfonic acid: A likely product of chemical oxidation of the thiol group. Sulfonated aromatics are generally more water-soluble and less volatile.

Chlorinated Catechols: Intermediates formed during aerobic biodegradation before ring cleavage. These compounds can sometimes be more toxic than the parent compound but are typically transient.

Ring Cleavage Products: Following aerobic microbial degradation, various aliphatic acids are formed, which are eventually mineralized to carbon dioxide and water pjoes.com.

Table 2: Summary of Degradation Pathways and Key Transformation Products

| Degradation Type | Condition | Primary Mechanism(s) | Major Transformation Product(s) |

|---|---|---|---|

| Abiotic | Sunlight (Water/Soil Surface) | Photolysis (Reductive Dechlorination) | 3-ethylthiophenol |

| Aquatic Systems | Chemical Oxidation | 4-Chloro-3-ethylbenzenesulfonic acid | |

| Biotic | Aerobic (Soil/Water) | Enzymatic Hydroxylation, Ring Cleavage | Chlorinated catechols, Aliphatic acids |

Sorption and Mobility in Soil and Sediment

The movement and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption, the process by which a chemical binds to a solid phase, effectively reduces its concentration in the aqueous phase, thereby limiting its mobility. The extent of sorption is governed by various factors, including the chemical's physicochemical properties and the composition of the soil or sediment, such as organic carbon content, clay mineralogy, and pH.

A comprehensive literature search for specific experimental data on the sorption and mobility of this compound did not yield any studies directly investigating this compound. However, general principles of environmental chemistry allow for a qualitative estimation of its expected behavior based on its structural features. The presence of a non-polar ethyl group and the aromatic ring suggests a propensity for hydrophobic interactions with soil organic matter. The chlorine atom further enhances its lipophilicity, likely leading to a moderate to high affinity for organic-rich soils and sediments.

To provide a quantitative perspective, the following table presents hypothetical data illustrating how key sorption parameters for this compound might vary across different soil and sediment types. It is crucial to note that these values are illustrative and not based on experimental measurements for this specific compound.

Hypothetical Sorption Coefficients of this compound in Various Soil and Sediment Types

| Soil/Sediment Type | Organic Carbon (%) | Clay Content (%) | pH | Koc (L/kg) | Kd (L/kg) |

|---|---|---|---|---|---|

| Sandy Loam | 1.5 | 10 | 6.5 | 800 | 12 |

| Silt Loam | 2.5 | 20 | 6.0 | 850 | 21.25 |

| Clay | 3.0 | 45 | 7.0 | 900 | 27 |

| River Sediment | 2.0 | 15 | 7.2 | 820 | 16.4 |

Detailed Research Findings

In the absence of direct research on this compound, studies on analogous compounds, such as other chlorinated thiophenols and ethyl-substituted phenols, can offer valuable insights. For instance, research on 4-chlorophenol (B41353) has demonstrated that its sorption is strongly correlated with the organic carbon content of the soil. The introduction of an ethyl group, as in 4-ethylphenol, generally increases the hydrophobicity and thus the sorption coefficient. The presence of the thiol group in place of a hydroxyl group is expected to modify the sorption mechanism, potentially increasing the affinity for clay surfaces and metal oxides through specific chemical interactions.

The mobility of this compound in the subsurface environment is inversely related to its sorption. High sorption coefficients (Koc and Kd) indicate strong binding to soil and sediment, resulting in low mobility and a reduced potential for leaching into groundwater. Conversely, in soils with low organic matter and clay content, the compound would be expected to be more mobile.

The following table summarizes the anticipated mobility of this compound based on its hypothetical sorption characteristics.

Anticipated Mobility of this compound in Different Environmental Compartments

| Environmental Compartment | Dominant Soil/Sediment Type | Expected Sorption | Anticipated Mobility |

|---|---|---|---|

| Agricultural Topsoil | Silt Loam | Moderate to High | Low to Moderate |

| Sandy Aquifer | Sand | Low | High |

| Riverbed | Sandy Loam/Sediment | Moderate | Moderate |

It is imperative that future research focuses on obtaining empirical data for this compound to validate these theoretical considerations and accurately assess its environmental risk. Such studies should include batch equilibrium experiments to determine sorption isotherms and column studies to evaluate its transport and leaching potential under various environmental conditions.

Future Research Directions and Unaddressed Challenges in 4 Chloro 3 Ethylthiophenol Research

Development of Novel and Sustainable Synthetic Routes for High-Purity Material

The viability of 4-Chloro-3-ethylthiophenol for any large-scale application hinges on the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current strategies for synthesizing substituted thiophenols often rely on multi-step processes that may involve harsh reagents or produce significant waste. google.com Traditional methods, such as the reduction of corresponding sulfonyl chlorides or the diazotization of anilines followed by reaction with a sulfur source, can be effective but often lack sustainability. google.com

Future research must prioritize "green chemistry" principles. This includes exploring catalytic C-S cross-coupling reactions, which can form the thiol group directly from an aryl halide precursor. nih.govorganic-chemistry.org The use of earth-abundant metal catalysts like copper or nickel is a promising avenue to replace more expensive and toxic heavy metals. nih.govorganic-chemistry.org Additionally, developing solvent-free or aqueous-based reaction conditions would significantly reduce the environmental footprint of the synthesis. researchgate.net A key challenge will be achieving high regioselectivity to obtain the desired 1,2,4-trisubstituted pattern without the formation of difficult-to-separate isomers. The development of air-stable and odorless thiophenol surrogates, such as S-aryl isothiouronium salts, could also simplify handling and purification processes. nih.gov

| Synthetic Route | Starting Materials | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|---|

| Sulfonyl Chloride Reduction | 4-Chloro-3-ethylbenzenesulfonyl chloride | Established methodology | Requires strong reducing agents (e.g., Zn/acid), generates metal waste | Exploring electrochemical reduction or catalytic transfer hydrogenation |

| C-S Cross-Coupling | 1,2-Dichloro-4-ethylbenzene or 1-Bromo-4-chloro-2-ethylbenzene + Sulfur source | High atom economy, potential for high yield | Catalyst cost and toxicity, ligand development, optimization of reaction conditions | Development of recyclable, ligand-free catalysts (e.g., CuI-nanoparticles) |

| Newman-Kwart Rearrangement | 4-Chloro-3-ethylphenol | Utilizes readily available phenol starting material | Requires high temperatures, multi-step process | Catalytic or photochemically-induced rearrangement at lower temperatures |

| Thiol Surrogates | 4-Chloro-3-ethyl iodide + Thiourea | Produces stable, odorless intermediates, simplifies handling | Additional synthetic step for surrogate formation and cleavage | In-situ generation and reaction of the thiophenol to avoid isolation |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is dictated by its three key functional components: the thiol group, the aromatic ring, and the substituents. The thiol (-SH) group is a versatile handle for derivatization. It can be readily oxidized to form disulfides, which are important in materials science for creating dynamic covalent networks in self-healing polymers. mdpi.com It can also undergo S-alkylation, S-acylation, and addition reactions to create a diverse library of new compounds. nih.gov

The aromatic ring's reactivity towards electrophilic substitution is influenced by the directing effects of the chloro, ethyl, and thiol groups. Future studies should map out this reactivity to enable selective functionalization at the remaining open positions on the ring. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity of accessible derivatives. acs.orgacs.org Derivatization strategies could target the synthesis of novel ligands for catalysis, precursors for organic electronic materials, or molecules with potential biological activity. researchgate.netjmchemsci.com

| Reaction Type | Reagent/Catalyst | Product Class | Potential Application Area |

|---|---|---|---|

| Oxidative Coupling | Mild Oxidant (e.g., O2, H2O2) | Disulfides | Self-healing polymers, dynamic materials |

| S-Alkylation | Alkyl Halides | Thioethers | Pharmaceutical intermediates, agrochemicals |

| Thiol-ene Click Reaction | Alkenes, Photoinitiator | Functionalized Thioethers | Polymer synthesis, surface modification |

| Suzuki Coupling | Aryl Boronic Acids, Pd Catalyst | Aryl Thioethers | Organic electronics, advanced materials |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst | Aminothiophenols | Pharmaceuticals, dye synthesis |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before engaging in extensive lab work. nih.gov Density Functional Theory (DFT) calculations can be used to determine molecular geometries, electronic structures, and spectroscopic signatures. nih.govresearchgate.net Such calculations can predict key parameters like the S-H bond dissociation energy, which is crucial for understanding antioxidant potential, and the pKa value, which governs the compound's behavior in different pH environments. newcastle.edu.auacs.org